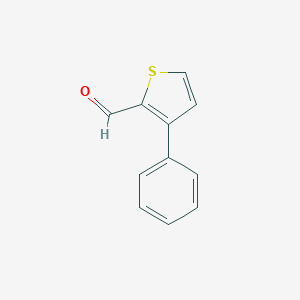

3-Phenyl-2-thiophenecarboxaldehyde

Description

Significance and Context within Substituted Thiophene (B33073) Chemistry

The thiophene ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Thiophenes and their derivatives are known to be bioisosteres of benzene (B151609) rings, meaning they have similar physical and chemical properties, which allows for their substitution in drug candidates to modulate biological activity. nih.gov The reactivity of the thiophene ring, which is more susceptible to electrophilic substitution than benzene, makes it a versatile scaffold for chemical modification. derpharmachemica.com

Within the broad class of substituted thiophenes, the specific arrangement of a phenyl group and a formyl group in 3-phenyl-2-thiophenecarboxaldehyde is of particular importance. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. This allows for the elaboration of the side chain at the 2-position. The phenyl group at the 3-position significantly influences the electronic properties and steric environment of the thiophene ring, which can in turn affect the reactivity of the aldehyde and the biological activity of the resulting derivatives.

The synthesis of such 3-aryl-2-thiophenecarboxaldehydes is often achieved through modern cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings. nih.gov This synthetic accessibility, coupled with the potential for diverse chemical modifications, positions this compound as a key intermediate in the exploration of new chemical entities.

Overview of Key Research Trajectories

Research involving this compound and its derivatives has predominantly followed two main trajectories: medicinal chemistry and materials science.

In the realm of medicinal chemistry , this compound serves as a crucial starting material for the synthesis of various biologically active molecules. A notable area of investigation is in the development of anticancer agents. For instance, this compound is utilized in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. scbt.com Furthermore, derivatives of 3-aryl-2-thiophenecarboxaldehydes have been explored for their potential as antibacterial and anti-inflammatory agents. The substitution pattern on the phenyl ring and modifications of the aldehyde group have been shown to be critical for the observed biological activities.

In materials science , the unique electronic and photophysical properties of thiophene-based compounds are exploited. While research in this area is less extensive than in medicinal chemistry, there are indications of the potential for this compound in the development of novel organic materials. For example, related thiophene aldehydes are used to create functionalized polymers for electronics. acs.org The incorporation of the phenyl group can influence the conjugation and packing of the resulting materials, which are key parameters for their performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Below are interactive data tables summarizing some of the key properties and biological activities of related thiophene carboxaldehydes.

Table 1: Physicochemical Properties of Selected Thiophene Carboxaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 198 | 1.591 |

| 3-Thiophenecarboxaldehyde (B150965) | C₅H₄OS | 112.15 | 75-77 (at 11 mmHg) | 1.587 |

| 3-Methyl-2-thiophenecarboxaldehyde | C₆H₆OS | 126.18 | - | 1.587 |

| This compound | C₁₁H₈OS | 188.25 | - | - |

Table 2: Reported Biological Activities of Arylthiophene-2-carbaldehyde Derivatives

| Derivative | Target/Activity | IC₅₀ (µg/mL) | Organism/Cell Line | Reference |

| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial | 29.7 | Pseudomonas aeruginosa | nih.gov |

| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | NO Scavenging | 45.6 | - | nih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 | - | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHSFOAXGMMUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355987 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26170-85-4 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 3 Phenyl 2 Thiophenecarboxaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group in 3-Phenyl-2-thiophenecarboxaldehyde is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

Formation of Schiff Bases and Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction, which involves the nucleophilic addition of the amine to the carbonyl carbon followed by the elimination of a water molecule, is a fundamental process in organic synthesis. The general scheme for this reaction involves the condensation of an aldehyde with an aniline (B41778) or a substituted aniline, often in an ethanol (B145695) medium with a few drops of a strong acid like concentrated H2SO4 to catalyze the reaction. libretexts.org

The synthesis of Schiff bases from various thiophenecarboxaldehydes has been widely reported. For instance, thiophene-2-carboxaldehyde readily condenses with o-phenylenediamine (B120857) to form Schiff base ligands that can coordinate with various metals. jetir.org While specific studies focusing solely on this compound are less common, the reactivity is expected to be analogous.

Table 1: Examples of Schiff Base/Imine Formation from Thiophenecarboxaldehydes

| Aldehyde | Amine | Product | Reference |

| Thiophene-2-carboxaldehyde | Aniline | 2-thiophenylidine substituted aniline | libretexts.org |

| Thiophene-2-carboxaldehyde | o-phenylenediamine | Thiophene-derived Schiff base ligand | jetir.org |

This table presents examples with closely related thiophenecarboxaldehydes to illustrate the general reactivity pattern.

Hydrazone Formation and Derivatives

Reacting this compound with hydrazine (B178648) or its derivatives yields hydrazones. This reaction is similar to Schiff base formation and involves the condensation of the carbonyl group with the hydrazine. Hydrazones are important intermediates in various synthetic pathways and have been studied for their biological activities.

The general reaction involves treating an aldehyde or ketone with hydrazine (H2NNH2). google.com The synthesis of hydrazone derivatives from various thiophenecarboxaldehydes has been documented. For example, thiophene-2-carboxaldehyde has been reacted with nicotinic hydrazone and benzhydrazone (B1238758) to form new bidentate ligands. researchgate.net The reaction of chalcones, which can be derived from thiophenecarboxaldehydes, with 2,4-dinitrophenylhydrazine (B122626) also leads to the formation of corresponding hydrazones.

Table 2: Examples of Hydrazone Formation from Thiophenecarboxaldehydes and Related Compounds

| Carbonyl Compound | Hydrazine Derivative | Product | Reference |

| Thiophene-2-carboxaldehyde | Nicotinic hydrazone | 2-Thiophenecarboxaldehyde nicotinic hydrazone | researchgate.net |

| Thiophene-2-carboxaldehyde | Benzhydrazone | 2-Thiophenecarboxaldehyde benzhydrazone | researchgate.net |

| Chalcone (from aromatic ketone and benzaldehyde) | 2,4-Dinitrophenylhydrazine | (E,Z)-2,4-dinitrophenylhydrazone derivative |

This table provides examples with related compounds to demonstrate the principle of hydrazone formation.

Condensation Reactions to Form Propenones (Chalcones)

A significant reaction of this compound is the Claisen-Schmidt condensation with ketones containing an α-hydrogen to form α,β-unsaturated ketones, commonly known as chalcones. This base-catalyzed reaction is a cornerstone of organic synthesis for creating the 1,3-diarylpropenone scaffold.

The general procedure involves dissolving the thiophenecarboxaldehyde and a substituted acetophenone (B1666503) in ethanol, followed by the addition of a base such as potassium hydroxide. The reaction is typically stirred at room temperature for several hours. nih.gov A series of chalcones have been synthesized from thiophene-3-carbaldehyde with various substituted acetophenones, yielding products with different para-substituents on the phenyl ring, such as –OH, –OCH3, –OCH2CH3, and –Br. nih.gov

Table 3: Synthesis of Chalcones from Thiophene-3-carbaldehyde

| Thiophene (B33073) Aldehyde | Acetophenone Derivative | Product | Reference |

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-Ethoxyacetophenone | 1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-Bromoacetophenone | 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |

This table showcases the synthesis of chalcones from a closely related isomer to illustrate the Claisen-Schmidt condensation.

Acetal (B89532) and Ketal Formation

The aldehyde functional group of this compound can be protected by converting it into an acetal or ketal. This reaction involves treating the aldehyde with an alcohol or a diol in the presence of an acid catalyst. The formation of acetals is a reversible process, and they are stable under basic and neutral conditions, making them excellent protecting groups.

The general mechanism for acetal formation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal. Further protonation of the hydroxyl group and subsequent elimination of water, followed by the attack of a second alcohol molecule, leads to the formation of the acetal. youtube.com

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Patterns on Phenylthiophene Systems

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). The directing effect of substituents on the thiophene ring is crucial in determining the regioselectivity of these reactions. In the case of this compound, both the phenyl group at the 3-position and the formyl group at the 2-position influence the position of incoming electrophiles.

The formyl group (-CHO) is an electron-withdrawing group and acts as a meta-director. Electron-withdrawing groups deactivate the ring towards electrophilic attack but direct incoming electrophiles to the meta position relative to themselves. youtube.com The phenyl group, on the other hand, is generally considered a weak activating group and an ortho-, para-director.

In a substituted thiophene, the position of electrophilic attack is generally favored at the C5 position (para to the sulfur atom) if the C2 position is occupied. However, the combined electronic effects of the phenyl and formyl groups will ultimately determine the precise substitution pattern. The electron-withdrawing nature of the formyl group at the 2-position will deactivate the ring, particularly at the C3 and C5 positions through resonance. The phenyl group at the 3-position will influence the electron density at the adjacent C2 and C4 positions. A comprehensive analysis of the resonance structures and the inductive effects of both substituents is necessary to predict the most likely site of electrophilic attack.

Metal-Mediated Coupling Reactions (e.g., for Oligothiophene/Polythiophene Synthesis)

The synthesis of oligothiophenes and polythiophenes is of significant interest due to their applications in organic electronics. Metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the construction of C-C bonds and the assembly of these conjugated polymer backbones. wiley-vch.demdpi.comuwindsor.ca While direct polymerization of this compound via coupling of the aldehyde group is not a standard method, the aldehyde functionality can be tolerated in coupling reactions involving other positions on the thiophene ring.

For instance, a bromo-substituted derivative of this compound could serve as a monomer in such polymerizations. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for forming aryl-aryl bonds. mdpi.comresearchgate.net A hypothetical reaction would involve the palladium-catalyzed coupling of a boronic acid or ester derivative of this compound with a dihalo-aromatic or heteroaromatic compound to build an oligomeric structure. The reaction's tolerance for various functional groups makes it a suitable choice for complex monomer structures. wiley-vch.de

Similarly, the Stille coupling reaction, which involves the reaction of an organostannane with an organohalide catalyzed by a palladium complex, is another key method for the synthesis of polythiophenes. wiley-vch.denih.govrsc.org The mechanism typically involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetallation with the organostannane and reductive elimination to form the new C-C bond. wiley-vch.de A monomer derived from this compound, for example, 5-bromo-3-phenyl-2-thiophenecarboxaldehyde, could be coupled with a bis(trimethylstannyl)thiophene derivative to yield a polythiophene with pendant phenyl and formyl groups. The choice of catalyst and ligands can be critical in achieving high molecular weight polymers with well-defined structures. rsc.org

Table 1: Key Metal-Mediated Coupling Reactions for Thiophene Polymerization

| Reaction Name | Typical Reactants | Catalyst System | Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Thiophene-boronic acid/ester + Halo-thiophene | Pd(0) complex (e.g., Pd(PPh₃)₄) and a base | Forms a C-C bond between two thiophene units. Tolerant to a wide range of functional groups. mdpi.commdpi.comresearchgate.net |

Transformations Leading to Polycyclic and Fused Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that allows for its use as a building block in the synthesis of polycyclic and fused heterocyclic systems. These reactions often involve condensation of the aldehyde with a suitable partner, followed by an intramolecular cyclization.

A prominent example is the Gewald reaction , which is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene. wikipedia.orgthieme-connect.deorganic-chemistry.org In this reaction, an aldehyde or ketone condenses with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org When this compound is used as the aldehyde component, it can react with a compound containing an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) and sulfur to form a new, fused thiophene ring. The initial step is a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to yield a thieno[2,3-b]thiophene (B1266192) derivative. thieme-connect.de This provides a direct route to a fused bicyclic system containing two thiophene rings.

Another important transformation is the Friedländer annulation , which is a classic method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself does not possess the required ortho-amino group, a derivative such as 2-amino-3-benzoylthiophene could undergo a Friedländer-type reaction with a suitable ketone to form a thieno[2,3-b]quinoline system.

Furthermore, the aldehyde can be a precursor to other functionalities that facilitate cyclization. For example, condensation of the aldehyde with an appropriate amine could form an imine, which could then undergo an intramolecular cyclization, such as an electrocyclization or a metal-catalyzed C-H activation/cyclization, to form a fused nitrogen-containing heterocyclic system. The synthesis of thieno[3,2-b]thiophene, a valuable fused heterocycle, has been achieved through various synthetic routes, some of which could potentially be adapted to start from derivatives of this compound. nih.gov

Table 2: Examples of Transformations to Fused Heterocyclic Systems

| Reaction Name | Reactants with this compound (or derivative) | Product Type | Description |

|---|---|---|---|

| Gewald Reaction | Active methylene compound (e.g., malononitrile), elemental sulfur, base | Thieno[2,3-b]thiophene | A multicomponent reaction that constructs a new, fused and substituted aminothiophene ring onto the existing thiophene. wikipedia.orgthieme-connect.deorganic-chemistry.org |

| Friedländer Annulation (with derivative) | A compound with an α-methylene group (e.g., a ketone) reacting with a 2-amino-3-acylthiophene derivative | Thieno[2,3-b]quinoline | A condensation and cyclization reaction to form a fused pyridine (B92270) ring. |

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 3-Phenyl-2-thiophenecarboxaldehyde are not present in the searched literature.

¹H NMR Spectroscopy

A specific ¹H NMR data table for this compound cannot be generated as the information is unavailable.

¹³C NMR Spectroscopy

A ¹³C NMR data table for this compound cannot be generated as the information is unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

No research findings detailing the use of COSY or HSQC for the structural elucidation of this compound were found.

Studies in Liquid Crystalline Phases

No studies concerning the NMR analysis of this compound in liquid crystalline phases were identified.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR absorption data for this compound is not available in the reviewed sources, preventing the creation of a data table.

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure and the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Computational studies on thiophene-2-aldehyde have shown that both syn and anti conformers can exist, relating to the orientation of the aldehyde group. nih.gov In this compound, the presence of the bulky phenyl group at the 3-position would likely favor a specific conformation to minimize steric strain.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System | Rationale based on Related Structures |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. researchgate.net |

| Space Group | P2₁/c or Pbca | Frequently observed space groups for centrosymmetric and non-centrosymmetric organic compounds, respectively. researchgate.net |

| Key Dihedral Angles | Non-coplanar arrangement of phenyl and thiophene (B33073) rings. | Steric hindrance between the phenyl group, the aldehyde, and the thiophene ring would likely force a twisted conformation. |

| Intermolecular Interactions | π-π stacking, C-H···O, and C-H···S interactions. | These are common interactions that direct the crystal packing in aromatic and sulfur-containing compounds. figshare.comresearchgate.net |

Powder X-ray Diffraction for Condensed Phase Structural Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present. While single-crystal data provides the most detailed structural information, PXRD is crucial for confirming the phase purity of a synthesized batch of this compound.

The PXRD pattern of a microcrystalline powder of this compound would consist of a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of the molecules within the unit cell.

In the absence of an experimental pattern for the title compound, it is understood that different crystalline forms, or polymorphs, would yield distinct PXRD patterns. acs.org The study of PXRD patterns is therefore essential for polymorphism screening, which is a critical step in the development of pharmaceutical and material compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to predict the molecular structures, and electronic and vibrational properties of a wide range of organic compounds. researchgate.net The B3LYP hybrid functional, combined with basis sets like 6-311++G**, is a commonly used level of theory for such calculations, offering a balance of accuracy and computational efficiency. researchgate.netresearchgate.net

While specific conformational analysis of 3-Phenyl-2-thiophenecarboxaldehyde is not extensively documented, studies on the parent molecules, 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde (B150965), offer significant insights. Using the B3LYP/6-311++G** level of theory, it has been determined that for 2-thiophenecarboxaldehyde, the cis conformer is more stable than the trans conformer by an energy difference of 1.22 kcal/mol. researchgate.net Conversely, for 3-thiophenecarboxaldehyde, the trans conformer is favored, being more stable than the cis conformer by 0.89 kcal/mol. researchgate.net

The introduction of a phenyl group at the 3-position of 2-thiophenecarboxaldehyde would introduce steric hindrance, which would likely influence the preferred conformation. The rotation of the phenyl group relative to the thiophene (B33073) ring would present additional conformational possibilities. The most stable conformer would be a balance between the steric repulsion of the phenyl and aldehyde groups and the electronic interactions between the two aromatic rings.

| Compound | Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Thiophenecarboxaldehyde | cis | 0.00 | researchgate.net |

| trans | 1.22 | researchgate.net | |

| 3-Thiophenecarboxaldehyde | trans | 0.00 | researchgate.net |

| cis | 0.89 | researchgate.net |

The rotational barriers between the conformers of 2- and 3-thiophenecarboxaldehyde have been computed, providing information on the energy required to interconvert them. researchgate.net For this compound, two primary rotational barriers would be of interest: the barrier to rotation of the aldehyde group and the barrier to rotation of the phenyl group. The latter would be influenced by the steric interactions with the aldehyde group at the adjacent position.

| Compound | Conformer | Dipole Moment (Debye) | Reference |

|---|---|---|---|

| 2-Thiophenecarboxaldehyde | cis | 3.45 | researchgate.net |

| 3-Thiophenecarboxaldehyde | trans | 2.89 | researchgate.net |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The vibrational frequencies for the fundamental modes of 2- and 3-thiophenecarboxaldehyde have been calculated and show good agreement with experimental data. researchgate.net These calculations also allow for the assignment of specific vibrational modes to the corresponding functional groups. For this compound, the vibrational spectrum would be a superposition of the modes from the thiophene, phenyl, and aldehyde moieties, with some coupling between them. Key vibrational modes would include the C=O stretch of the aldehyde, C-H stretching modes of both rings, and the characteristic ring vibrations of the thiophene and phenyl groups.

Molecular reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For a series of novel thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap ranges from 3.11 to 3.83 eV. nih.gov The introduction of different substituents on the thiophene ring was found to significantly influence these values. nih.gov For this compound, the phenyl group would be expected to participate in the conjugated π-system, which would likely lead to a smaller HOMO-LUMO gap compared to the parent 2-thiophenecarboxaldehyde, indicating increased reactivity.

Other reactivity descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and provide further insights into the molecule's behavior in chemical reactions.

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -0.26751 | nih.gov |

| ELUMO | -0.18094 | nih.gov |

| Energy Gap (ΔE) | 0.08657 | nih.gov |

Note: The values presented are for a representative thiophene derivative and are intended to be illustrative.

The electronic structure of a molecule, including the distribution of its frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding its chemical properties. In many thiophene derivatives, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO may be localized on a specific part of the molecule. nih.gov For instance, in some thiophene-2-carboxamide derivatives, the LUMO is localized on the carboxamide group. nih.gov

In this compound, it is anticipated that both the thiophene and phenyl rings would contribute to the HOMO, reflecting a delocalized π-electron system. The LUMO is likely to have significant contributions from the electron-withdrawing aldehyde group and the C2-C3 bond of the thiophene ring. The interaction between the two rings would play a crucial role in determining the precise energies and distributions of these orbitals.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption spectra. nih.gov By calculating the vertical excitation energies, TD-DFT can predict the wavelength of maximum absorption (λmax) for electronic transitions. nih.gov This method has been successfully used to reproduce experimental UV-Vis and fluorescence spectra for various organic molecules. nih.gov

For this compound, TD-DFT calculations could provide valuable information about its photophysical properties. The calculations would likely predict intense π-π* transitions in the ultraviolet-visible region, arising from the excitation of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), allowing for the prediction of solvatochromic shifts. researchgate.net

Computational Insights into this compound: A Theoretical Perspective

The field of computational chemistry offers powerful tools to investigate the electronic structure and potential applications of organic molecules. This article delves into the theoretical examination of this compound, focusing on its predicted excited-state dynamics, photophysical properties, and potential for biological interactions through molecular docking studies. While direct computational research on this specific molecule is not extensively documented in publicly available literature, we can infer its probable characteristics based on studies of closely related phenylthiophene and thiophene-carboxaldehyde derivatives.

Theoretical studies provide a framework for understanding the behavior of molecules at an atomic level, predicting properties that can guide experimental work. For this compound, computational methods can elucidate how the interplay between the phenyl and formyl-substituted thiophene rings governs its electronic and photophysical behavior.

The photophysical properties of phenylthiophene derivatives are a subject of significant research, driven by their applications in organic electronics and photochemistry. nih.gov Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental observations and predicting the behavior of these molecules upon photoexcitation. rsc.org

Research on similar phenylthiophene compounds, such as 2-phenylthiophene, reveals that upon excitation to the first singlet excited state (S₁), rapid structural relaxation occurs on the femtosecond timescale (~100 fs). rsc.org This is followed by efficient intersystem crossing (ISC) to the triplet manifold (T₁), a process that is highly sensitive to the substitution pattern on the thiophene ring. rsc.org For instance, the addition of methyl groups can significantly accelerate the rate of intersystem crossing. rsc.org

For this compound, it is hypothesized that the presence of the formyl (carboxaldehyde) group, an electron-withdrawing group, would influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, would affect the absorption and emission spectra. Theoretical calculations on other thiophene derivatives have shown that the position of substituents can tune the optical properties across a wide spectral range. rsc.org The introduction of a thiophene ring into chromophores is known to reduce the energy gap between the singlet and triplet states, which can enhance the rate of intersystem crossing. rsc.org

Ultrafast transient absorption spectroscopy on related phenylthiophenes has been used to monitor their solution-phase dynamics following excitation. rsc.org These studies show that structural relaxation on the S₁ potential energy surface is a key initial step. rsc.org Similar dynamics are expected for this compound, where the initial photoexcitation would likely be followed by rapid geometric rearrangement before subsequent decay pathways, such as fluorescence or intersystem crossing, become dominant. The study of simple thiophene and bithiophene has highlighted the importance of ring puckering in their photochemical deactivation pathways. rsc.org

Table 1: Comparison of Intersystem Crossing (ISC) Rates in Phenylthiophene Derivatives

| Compound | ISC Rate (ps) |

| 2-Phenylthiophene (PT) | 102 ± 5 rsc.org |

| 2-Methyl-5-phenylthiophene (MPT) | 132 ± 3 rsc.org |

| 2,4-Dimethyl-5-phenylthiophene (DMPT) | 21.6 ± 1.0 rsc.org |

This table illustrates the influence of substitution on the excited-state dynamics of related compounds. Data for this compound is not available but would be expected to show its own characteristic ISC rate influenced by the phenyl and formyl groups.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not prominent in the literature, research on other thiophene-containing molecules provides a blueprint for how it might behave. For example, docking studies on thiazole (B1198619) carboxamide derivatives, which also contain a substituted heterocyclic ring, have been used to investigate their interactions with cyclooxygenase (COX) enzymes. nih.gov These studies reveal the importance of both polar and hydrophobic interactions in the binding pocket. nih.gov

The general approach involves using a program like AutoDock to place the ligand into the binding site of a protein, for which the three-dimensional structure is known (often from X-ray crystallography). The program then calculates the most likely binding poses and estimates the binding energy for each. These computational predictions can then guide the synthesis and biological testing of new potential therapeutic agents. nih.gov

Applications in Materials Science and Polymer Chemistry

Monomeric Precursors for Functional Polythiophenes

While the direct polymerization of 3-Phenyl-2-thiophenecarboxaldehyde is not extensively documented in publicly available research, the broader class of thiophene-based aldehydes serves as a crucial starting point for the synthesis of functional polythiophenes. The aldehyde group offers a reactive site for various chemical modifications, allowing for the introduction of diverse functionalities into the polymer backbone. This approach is exemplified by the synthesis of polythiophene derivatives containing pyrazoline side groups, where 3-thiophenecarboxaldehyde (B150965) is a key reactant in forming the monomer. nih.gov

In a typical synthetic route, a thiophene (B33073) aldehyde undergoes condensation reactions to form a more complex monomer, which is then polymerized. For instance, new polythiophenes containing benzo[d]thiazole heterocycles have been synthesized through the oxidative polymerization of monomers derived from thiophene aldehydes. researchgate.net This method highlights the potential for creating a wide array of polythiophenes with tailored properties by modifying the initial aldehyde.

The resulting functionalized polythiophenes often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics. The specific substituents introduced via the aldehyde precursor can influence the polymer's solubility, thermal stability, and charge-transport characteristics.

Table 1: Examples of Functional Polythiophenes Derived from Thiophene Aldehydes

| Monomer Precursor | Polymer Functionality | Potential Applications |

| Thiophene-based aldehyde | Pyrazoline side-chains | Optoelectronic devices nih.gov |

| Thiophene-based aldehyde | Benzo[d]thiazole heterocycles | Organic light-emitting diodes (OLEDs) researchgate.net |

Note: This table is illustrative of the general approach, as direct polymerization of this compound is not well-documented.

Development of π-Conjugated Mesogens

The rigid, aromatic structure of the 3-phenylthiophene core makes this compound an attractive candidate for the synthesis of π-conjugated mesogens, which are molecules that exhibit liquid crystalline phases. These materials are of great interest for their potential use in displays, sensors, and organic semiconductors.

Derivatives of this compound are expected to exhibit significant photoluminescence due to the extended π-conjugation provided by the phenyl and thiophene rings. The specific emission properties can be tuned by chemical modification of the aldehyde group. For example, the incorporation of different side chains can alter the energy levels of the molecule, leading to changes in the emission wavelength and quantum yield. Research on star-shaped copolymers incorporating thiophene-imine units has demonstrated photoluminescence quenching, a property beneficial for optoelectronic and photovoltaic applications. mdpi.com While not directly using this compound, this work illustrates the potential for tuning the photoluminescent behavior of complex molecules derived from thiophene aldehydes.

The development of liquid crystalline materials from thiophene-based derivatives is an active area of research. The shape and polarity of the molecules play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. For instance, bent-core derivatives with a disubstituted thiophene central ring have been shown to exhibit blue phases, which are of interest for advanced display technologies. mdpi.com

The molecular order in these liquid crystalline phases is critical for their performance in electronic devices. A high degree of molecular alignment facilitates efficient charge transport. The phenyl substituent in this compound can contribute to the anisotropic interactions between molecules that drive the formation of ordered liquid crystalline phases. Studies on other thiophene-based mesogens have shown that the nature and position of substituents significantly influence the mesomorphic behavior and the degree of molecular order.

Conclusion and Future Research Directions

Summary of Current Understanding and Contributions

3-Phenyl-2-thiophenecarboxaldehyde is a heterocyclic aromatic aldehyde with the chemical formula C₁₁H₈OS. scbt.com It is also known by the alternate name 2-Formyl-3-phenylthiophene. scbt.com The compound is recognized for its role as a key intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is highlighted in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapies. scbt.com

The synthesis of related thiophene-based aldehydes, such as 2-thiophenecarboxaldehyde, is well-documented and often involves the Vilsmeier-Haack reaction or the use of organometallic reagents. wikipedia.orgorgsyn.org For instance, 2-thiophenecarboxaldehyde can be synthesized from thiophene (B33073) using N-methylformanilide and phosphorus oxychloride. orgsyn.org Another method involves the reaction of 2-iodothiophene (B115884) with carbon monoxide. chemicalbook.com Industrial production methods for 2-thiophenecarboxaldehyde often utilize raw materials like thiophene, solid phosgene, and N,N-dimethylformamide. google.com While specific industrial-scale synthesis of this compound is not detailed in the provided results, the methods for analogous compounds suggest potential synthetic routes.

The chemical reactivity of the aldehyde group in this compound allows for a variety of transformations, including oxidation, reduction, and condensation reactions. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

Unexplored Research Avenues and Potential Applications

While the use of this compound in the preparation of PARP inhibitors is established, its potential in other areas of medicinal chemistry remains largely unexplored. scbt.com Further investigation into its derivatives could lead to the discovery of new therapeutic agents with novel mechanisms of action. The structural similarity to other biologically active thiophene-containing compounds suggests potential for applications as antifungal or antibacterial agents.

In the realm of materials science, a novel flexible substrate material based on a phenyl-thiophene-2-carbaldehyde compound has been developed, exhibiting a dielectric constant of 3.03 and an optical bandgap of 3.24 eV. nih.gov This indicates the potential for this compound and its derivatives in the development of new organic electronic materials, such as semiconductors for flexible displays and sensors. Further research could focus on tuning the electronic properties of this class of compounds by introducing different substituent groups on the phenyl and thiophene rings.

The development of novel synthetic methodologies for this compound that are more efficient, cost-effective, and environmentally friendly than existing methods for similar compounds presents another avenue for research. This could involve exploring new catalytic systems or flow chemistry approaches.

Challenges and Opportunities in Synthesis and Application Development

A significant challenge in the synthesis of this compound and its derivatives is achieving high regioselectivity, particularly in large-scale production. The development of selective and robust synthetic methods is crucial for making these compounds more accessible for research and industrial applications.

The opportunity lies in the versatility of the thiophene scaffold. The phenyl and aldehyde groups on the thiophene ring can be readily modified, allowing for the creation of a diverse library of compounds for screening in various applications. This modularity provides a platform for systematic structure-activity relationship (SAR) studies, which are essential for the rational design of new drugs and materials.

Furthermore, the exploration of the photophysical properties of this compound and its derivatives could open up new applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The inherent aromaticity and conjugation in the molecule suggest that it may possess interesting luminescent properties that have yet to be fully investigated.

Q & A

What are the recommended synthetic routes for 3-Phenyl-2-thiophenecarboxaldehyde in laboratory settings?

The synthesis of this compound can be approached via the Vilsmeier-Haack reaction , a well-established method for introducing aldehyde groups onto aromatic systems. This involves reacting thiophene derivatives with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to form the aldehyde functionality . For phenyl-substituted thiophenes, cross-coupling reactions such as Suzuki-Miyaura (using palladium catalysts) may also be employed to attach the phenyl group to the thiophene core. Post-synthetic purification often involves reverse-phase HPLC with methanol-water gradients to isolate the aldehyde product with ≥98% purity, as demonstrated in similar thiophene-carboxaldehyde syntheses .

How can researchers optimize the purity of this compound using chromatographic techniques?

Achieving high purity (>98%) requires tailored chromatographic methods:

- Reverse-phase HPLC with a C18 column and methanol-water gradients (e.g., 30% → 100% methanol) effectively separates the aldehyde from byproducts .

- Gas chromatography (GC) paired with mass spectrometry (MS) is recommended for volatile derivatives, as exemplified by NIST’s spectral data for thiophene carboxaldehydes .

- For non-volatile analogs, thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents can monitor reaction progress .

What spectroscopic methods are most effective for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and the aldehyde proton (δ ~9.8 ppm, singlet). Substituent effects on the thiophene ring can shift signals predictably .

- IR Spectroscopy : Confirm the aldehyde group via C=O stretching (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

How does the electronic structure of the thiophene ring influence the reactivity of this compound in nucleophilic additions?

The electron-rich thiophene ring directs electrophilic substitution to the 5-position, while the electron-withdrawing aldehyde group at the 2-position activates the 3- and 5-positions for nucleophilic attacks. This duality allows regioselective functionalization, such as Knoevenagel condensations or Grignard additions , which are critical for synthesizing derivatives like Schiff bases or α,β-unsaturated ketones . Computational studies (e.g., DFT) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

What strategies are employed to resolve contradictory data in the interpretation of NMR spectra for thiophene-based aldehydes?

Discrepancies in NMR assignments often arise from:

- Spin-spin coupling : Protons on adjacent carbons (e.g., thiophene C3 and C4) may split signals unexpectedly. Use 2D NMR (COSY, HSQC) to correlate coupled protons and carbons .

- Dynamic effects : Rotameric equilibria in derivatives (e.g., imines) can broaden signals. Variable-temperature NMR (e.g., 25°C to −40°C) resolves these .

- Impurity interference : Cross-validate with HPLC purity data (>98%) to rule out contaminants .

What are the challenges in scaling up the synthesis of this compound while maintaining high yield and purity?

Key challenges include:

- Reaction exothermicity : Large-scale Vilsmeier reactions require controlled POCl₃ addition and cooling to prevent side reactions .

- Purification bottlenecks : Replace lab-scale HPLC with flash chromatography or crystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .

- Stability issues : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C and add stabilizers like BHT (butylated hydroxytoluene) .

How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

- Molecular docking : Predict binding affinities of derivatives (e.g., Schiff bases) to biological targets like enzymes .

- DFT calculations : Model transition states for nucleophilic additions or cyclization reactions to optimize reaction conditions .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.